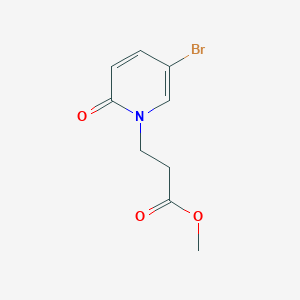

Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate

Description

Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate is a brominated dihydropyridine derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted with a bromine atom at the 5-position and a methyl propanoate group at the 1-position. This compound is primarily utilized in pharmaceutical and organic synthesis, particularly as a precursor for bioactive molecules. Its structural features, such as the electron-withdrawing bromine and ester functionality, influence its reactivity and applications in cross-coupling reactions or heterocyclic modifications .

Properties

IUPAC Name |

methyl 3-(5-bromo-2-oxopyridin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-14-9(13)4-5-11-6-7(10)2-3-8(11)12/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQNQYLJXLREAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=C(C=CC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate typically involves the bromination of a dihydropyridinone precursor followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of debrominated products.

Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the dihydropyridinone ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through the inhibition of enzyme activity or the alteration of receptor signaling .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₉H₁₀BrNO₃

- Molecular Weight : ~260.09 g/mol (calculated)

- Availability: Sold by Santa Cruz Biotechnology (sc-353831) in 250 mg ($248) and 1 g ($510) quantities . Notably, CymitQuimica lists this compound as discontinued across all package sizes .

Comparison with Structurally Similar Compounds

Substituent Variations in Dihydropyridine Derivatives

The compound’s structural analogues differ in substituent groups, which critically impact their chemical behavior and applications. Below is a comparative analysis:

Reactivity and Functional Group Influence

- Bromine Substitution: The 5-bromo group in the target compound facilitates halogen-based coupling reactions (e.g., Buchwald-Hartwig amination) but may reduce solubility compared to non-halogenated analogues .

- Ester vs. Boronic Acid: The methyl propanoate ester in the target compound is hydrolytically stable under neutral conditions, whereas boronic acid derivatives (e.g., [(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid]) require anhydrous handling but enable versatile cross-coupling .

- Mercapto-containing analogues () may exhibit nucleophilic or antioxidant properties .

Commercial Availability and Pricing Trends

Structural Characterization

Biological Activity

Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate (CAS No. 1039804-83-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C9H10BrNO3

- Molecular Weight : 260.08 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, brominated pyridine derivatives have shown promising results in inhibiting various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

A study highlighted the activity of related compounds in inhibiting the growth of cancer cells by inducing apoptosis through caspase activation and altering cell cycle progression .

Inhibition of Bromodomain Proteins

Bromodomain proteins play crucial roles in regulating gene expression and are implicated in various diseases, including cancer. This compound may act as a chemical probe for bromodomain inhibition, which is a promising target for therapeutic intervention. Research has shown that bromodomain inhibitors can significantly reduce inflammation and tumor growth in preclinical models .

Study on Inhibition Mechanisms

A key study investigated the structure–activity relationship (SAR) of bromodomain inhibitors, revealing that modifications to the pyridine ring can enhance biological activity. The study provided data indicating that certain analogs had IC50 values in the low micromolar range against specific bromodomain targets .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.5 | BRD4 |

| Compound B | 1.0 | BRD2 |

| Methyl 3-(5-bromo...) | TBD | TBD |

This table illustrates the comparative potency of various compounds against bromodomain targets.

Pharmacokinetics Studies

Pharmacokinetic profiles are crucial for understanding the potential therapeutic applications of this compound. Preliminary studies suggest that the compound exhibits moderate oral bioavailability and favorable distribution characteristics in rodent models .

Q & A

Q. What are the common synthetic routes for Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate?

The compound is synthesized via multi-step reactions involving bromination and esterification. Key steps include:

- Bromination : Introduction of bromine at the 5-position using agents like N-bromosuccinimide (NBS) under controlled conditions (40–60°C) to minimize side reactions .

- Esterification : Formation of the methyl ester via acid-catalyzed reactions (e.g., HCl/MeOH) after protecting the ketone group .

- Purification : Column chromatography or recrystallization ensures intermediate purity, monitored by TLC and NMR .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- 1H/13C NMR : Confirms proton environments (e.g., dihydropyridine ring protons at δ 6.2–7.1 ppm) and carbon frameworks .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 275.00) .

- X-ray Crystallography : Resolves bond angles and dihedral angles using SHELXL refinement, achieving R-factors <5% for reliable models .

Q. What biological activities are associated with this compound and its analogs?

Dihydropyridine derivatives exhibit kinase inhibition and antimicrobial activity .

- Kinase assays : Measure IC50 values (e.g., 5-bromo analogs show 3-fold higher potency than chloro derivatives) .

- Antimicrobial testing : Determine MIC values against Gram-positive bacteria (e.g., S. aureus) via broth dilution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Key strategies include:

- Solvent optimization : Polar aprotic solvents enhance bromination efficiency by stabilizing transition states .

- Catalyst screening : Palladium catalysts (0.5–2 mol%) improve coupling reactions; DOE (Design of Experiments) identifies optimal parameters .

- Temperature control : Prevents ester hydrolysis and side-product formation .

Q. How should researchers resolve discrepancies between spectroscopic and crystallographic data?

Address contradictions via:

- Variable-temperature NMR : Assess tautomeric equilibria if NMR and X-ray data conflict .

- SHELXL refinement : Re-examine crystallographic parameters (e.g., twinning, disorder) to rule out artifacts .

- DFT calculations : Compare computed spectra (e.g., IR, NMR) with experimental data to identify stable conformers .

Q. What methodologies are employed in structure-activity relationship (SAR) studies?

SAR workflows include:

- Derivative synthesis : Modify substituents at the 3-, 5-, and 6-positions via Suzuki coupling or ester hydrolysis .

- QSAR modeling : Correlate Hammett σ values or steric parameters with bioactivity .

- Bioassay benchmarking : Test derivatives in kinase inhibition assays to identify substituents enhancing affinity (e.g., 5-bromo > 5-chloro) .

Q. How do computational methods contribute to understanding reactivity?

Computational tools enable:

- DFT studies : Predict electrophilic sites for bromine substitution (e.g., C5 position) using molecular orbitals .

- Molecular docking : Simulate binding to kinase targets (e.g., ATP-binding pockets) to guide derivative design .

- MD simulations : Assess conformational stability in solvated systems, reducing experimental trial runs by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.